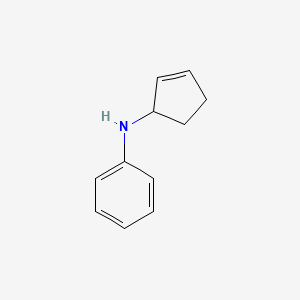
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a compound that features a trifluoromethyl group, a phenyl group, and a triphenylphosphoranylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with triphenylphosphine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride or potassium tert-butoxide are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism by which 1,1,1-Trifluoro-3-phenyl-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the triphenylphosphoranylidene group can participate in various chemical reactions. The specific pathways involved depend on the context of the research or application.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A compound used in proteomics research.
属性
CAS 编号 |
82203-86-9 |
|---|---|
分子式 |
C27H20F3OP |
分子量 |
448.4 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-phenyl-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C27H20F3OP/c28-27(29,30)26(31)25(21-13-5-1-6-14-21)32(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
SALDHAOWXNIZTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


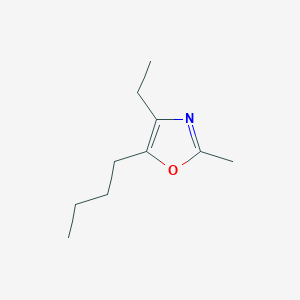
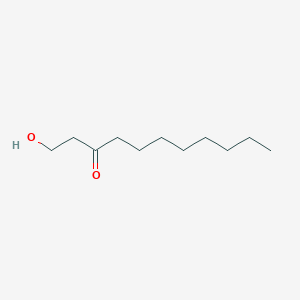
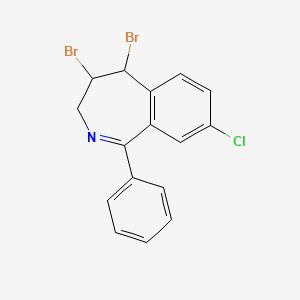
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)
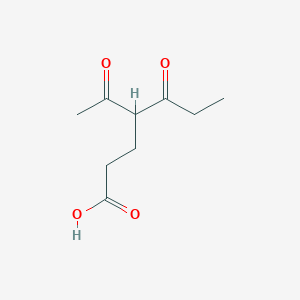
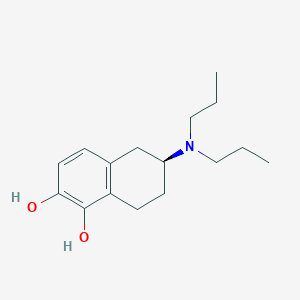
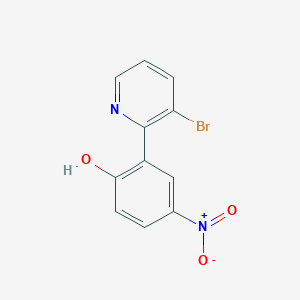
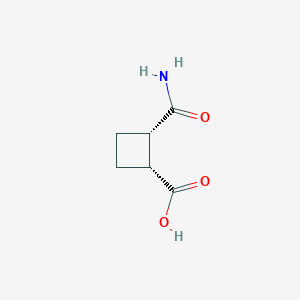
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
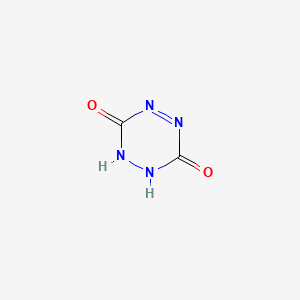
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
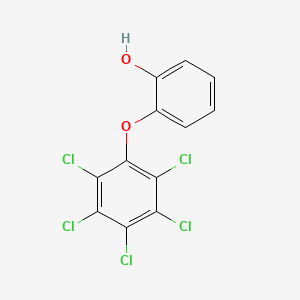
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
